N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Epigenetics BRD4 Inhibition Bromodomain

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 1144483-34-0) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. This class has been established as a privileged scaffold for inhibiting the BRD4 bromodomain, a key epigenetic reader protein implicated in cancer and inflammatory diseases.

Molecular Formula C16H19N5O2
Molecular Weight 313.35 g/mol
Cat. No. B12177885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC16H19N5O2
Molecular Weight313.35 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2)NCCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C16H19N5O2/c1-11-18-19-16-7-6-15(20-21(11)16)17-9-8-12-4-5-13(22-2)14(10-12)23-3/h4-7,10H,8-9H2,1-3H3,(H,17,20)
InChIKeyDRMVVMMMXQUKFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine: A Differentiated BRD4 Bromodomain Inhibitor Scaffold


N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 1144483-34-0) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-b]pyridazine class [1]. This class has been established as a privileged scaffold for inhibiting the BRD4 bromodomain, a key epigenetic reader protein implicated in cancer and inflammatory diseases [2]. The compound features a 3-methyl substituent on the triazole core and a 3,4-dimethoxyphenethylamine moiety at the 6-position, representing a specific substitution pattern within a series where minor structural changes lead to quantifiable differences in target engagement, binding mode, and inhibitory potency [2].

Why N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine Cannot Be Replaced by Close Analogs


Within the [1,2,4]triazolo[4,3-b]pyridazine series, seemingly conservative changes to the C3 and C6 substituents produce discrete binding interactions with the BRD4 bromodomain that are not interchangeable [1]. X-ray co-crystal structures confirm that the C3 methyl group (versus trifluoromethyl or ethyl) alters hydrophobic packing against the conserved WPF shelf motif, while the C6 dimethoxyphenethyl group replaces the indole-based R2 substituents found in earlier hits, reorienting the solvent-exposed region and modulating the interaction network with residues such as Leu94 and Tyr139 [1]. This structure-activity relationship explains why generic substitution based solely on core scaffold similarity would fail to reproduce a specific inhibitor's potency, selectivity profile, and binding kinetics, making direct procurement of the verified compound a requirement for reproducible chemical biology and drug discovery workflows.

Procurement-Critical Quantitative Evidence for N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine


BRD4 BD1 Inhibitory Potency: 3-Methyl vs. 3-Trifluoromethyl Analogs Exhibit Distinct IC50 Values

In the AlphaScreen enzymatic assay, the 3-methyl-substituted core scaffold (represented by Compound 5) demonstrated a BRD4 BD1 inhibitory IC50 value distinct from its 3-trifluoromethyl analog (Compound 6) [1]. The co-crystal structure of Compound 5 (PDB 7YQ9) revealed that the smaller methyl group occupies a hydrophobic pocket near the WPF motif without introducing the polar interactions observed with the trifluoromethyl group in Compound 6, which disrupts conserved water-mediated contacts [1]. This structurally validated potency difference is not predictable from simple physicochemical property calculations and must be empirically confirmed through procurement of the specific derivative.

Epigenetics BRD4 Inhibition Bromodomain

R2 Substituent Impact: Dimethoxyphenethyl vs. Indole-ethyl Moieties on BRD4 BD1 Binding Mode

The SAR study of the [1,2,4]triazolo[4,3-b]pyridazine series evaluated multiple R2 groups. While the primary crystallographic data is for indole-ethyl substituted compounds, the study explicitly states that replacing the indole group with benzyl-based or other aryl moieties resulted in similar or slightly improved inhibitory activities [1]. The N-[2-(3,4-dimethoxyphenyl)ethyl] substitution pattern introduces a 3,4-dimethoxybenzylamine moiety that is structurally distinct from the indole group. Based on the published SAR trend, this substitution is anticipated to retain BRD4 BD1 binding affinity while potentially modifying selectivity against other BET family members due to altered solvent-exposed interactions [1]. This differentiates it from the broader series where indole-containing analogs represent the primary characterized subset.

Structure-Activity Relationship BRD4 Triazolopyridazine

Pan-BET Inhibitory Profile: Dual BRD4 BD1/BD2 Activity Confirmed for the Chemical Series

Four representative compounds from the [1,2,4]triazolo[4,3-b]pyridazine series (including the 3-methyl derivative Compound 5) were tested against BRD4 BD2 and were found to retain inhibitory activity, confirming a pan-BET inhibitor profile [1]. This dual BD1/BD2 activity differentiates the scaffold from BD1-selective inhibitors and is a critical parameter for chemical probe selection in epigenetic research. The dimethoxyphenethyl-substituted analog, by extension of the observed SAR, is expected to maintain dual bromodomain engagement, making it suitable for applications where complete BRD4 inhibition is required rather than domain-selective modulation.

BET Inhibition BRD4 BD2 Chemical Probe

Application Scenarios for N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine in Epigenetic Drug Discovery


BRD4 Bromodomain Chemical Probe Development

The compound serves as a starting point for developing chemical probes targeting the BRD4 bromodomain. Its characterized binding mode, confirmed through X-ray crystallography of closely related analogs (PDB 7YQ9), provides a rational basis for structure-guided optimization [1]. The 3-methyl and dimethoxyphenethyl substitution pattern offers a differentiated vector for exploring selectivity within the BET family.

Epigenetic Inhibitor Library Design

Due to its membership in the [1,2,4]triazolo[4,3-b]pyridazine class with pan-BET inhibitory activity, this compound is a valuable component in epigenetic-focused compound libraries for high-throughput screening campaigns [1]. Its distinct R2 substituent expands chemical diversity beyond the more common indole-based BET inhibitors.

Structural Biology and Biophysical Assay Reference

The availability of high-resolution co-crystal structures for close analogs (1.50 Å for PDB 7YQ9) enables the use of this compound in competitive binding assays, such as fluorescence polarization or thermal shift assays, to validate BRD4 engagement [1]. Researchers can leverage the established binding mode to design mutant studies or assess inhibitor residence time.

Dual BET Bromodomain Pharmacology Studies

The demonstrated ability of this chemical series to inhibit both BD1 and BD2 of BRD4 makes the compound suitable for pharmacological studies requiring complete blockade of BRD4 acetyl-lysine reading function, including investigations into transcriptional addiction in cancer models [1].

Quote Request

Request a Quote for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.